

"CA inhibitor 2" patent and intellectual property landscape

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Compound of Interest

Compound Name: CA inhibitor 2

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An In-depth Technical Guide to the Patent and Intellectual Property Landscape of Carbonic Anhydrase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that play a crucial role in various physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] The different isoforms of this enzyme are involved in processes such as pH regulation, respiration, and electrolyte secretion.[2] Consequently, inhibitors of carbonic anhydrase (CAIs) have been developed as therapeutic agents for a range of conditions.

Historically, CAIs like acetazolamide have been used as diuretics and for the treatment of glaucoma.[1][3][4] More recently, there has been a significant focus on developing isoform-specific inhibitors, particularly targeting Carbonic Anhydrase IX (CA IX) and XII (CA XII), which are overexpressed in many solid tumors and are associated with cancer progression and poor prognosis.[5][6][7] This guide provides a comprehensive overview of the patent and intellectual property landscape of CA inhibitors, with a particular focus on the advancements in isoform-selective inhibitors for oncology.

Patent Landscape of Key Carbonic Anhydrase Inhibitors

The intellectual property surrounding CAIs has evolved from broad-spectrum inhibitors to highly specific compounds targeting particular isoforms. The initial patents for foundational CAIs like acetazolamide have long expired, leading to the widespread availability of generic versions.^[8] Subsequent innovation has focused on improving tissue-specific targeting, reducing side effects, and exploring new therapeutic applications, most notably in oncology.

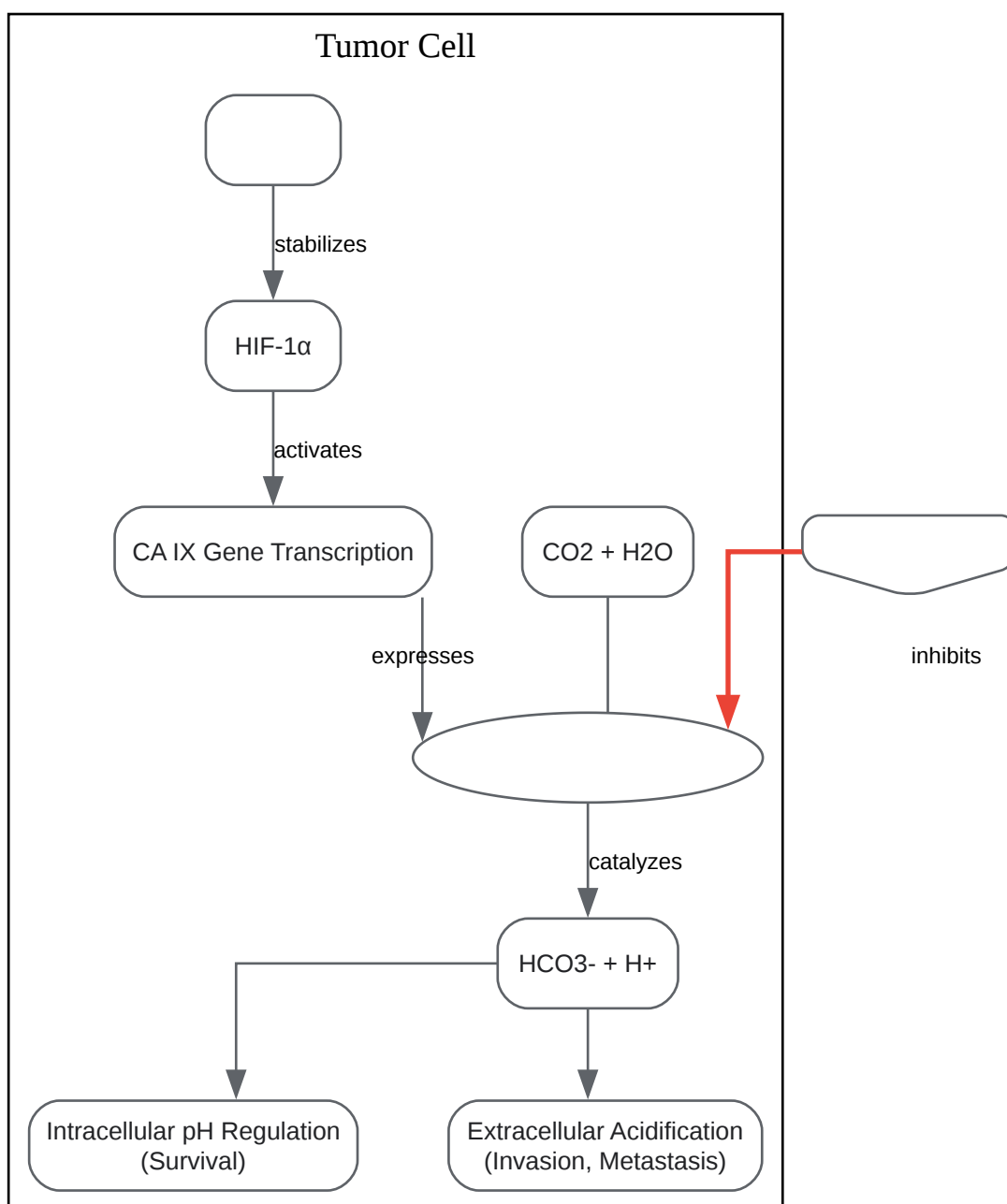
Inhibitor	Key Patent(s)	Original Assignee/Applicant	Therapeutic Application	Key Innovation/Claim
Acetazolamide	U.S. Patent filed in 1951 (now expired)	Not specified in results	Glaucoma, Epilepsy, Altitude Sickness[1]	First-generation, systemic CAI.[1]
Dorzolamide	US 4,797,413, EP 0296879[9]	Not specified in results	Glaucoma[10]	Topically effective CAI for reducing intraocular pressure.[10]
Brinzolamide	US 5,378,703, EP 527801[11][12]	Not specified in results	Glaucoma[11][13]	Ophthalmic suspension formulation for treating elevated intraocular pressure.[11][14]
Methazolamide	Not specified in results	Not specified in results	Glaucoma[15][16]	Development of extended-release oral dosage forms.[17][18]
SLC-0111	Not specified in results	Not specified in results	Cancer (investigational)[19]	A potent and selective inhibitor of CA IX, currently in clinical trials for advanced solid tumors.[19][20][21]
CA IX Targeting Conjugates	US 11,925,696 B2	Not specified in results	Cancer Imaging and Therapy	Conjugates of CA IX inhibitors with therapeutic and imaging agents.[22]

Radiolabeled CA IX Inhibitors	Patent 2,240,171	Not specified in results	Cancer Imaging and Therapy	Radiolabeled CA IX inhibitors for diagnostic imaging and therapeutic treatment.[23]
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The Role of CA IX in Oncology and Inhibitor Development

Carbonic anhydrase IX is a transmembrane protein that is highly overexpressed in a variety of solid tumors, including renal, breast, and lung cancers.[5] Its expression is induced by hypoxia, a common feature of the tumor microenvironment.[21] CA IX contributes to tumor progression by regulating intra- and extracellular pH, which promotes cancer cell survival, invasion, and metastasis while reducing the efficacy of conventional therapies.[6][7] This makes CA IX an attractive therapeutic target.

Signaling Pathway of CA IX in the Tumor Microenvironment



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Caption: Role of CA IX in tumor pH regulation and its inhibition by SLC-0111.

Quantitative Data for CA IX Inhibitors

The development of selective CA IX inhibitors has been a major focus of recent research. The table below summarizes the inhibitory activity of SLC-0111 and a novel analog against various CA isoforms. Lower IC₅₀ and K_i values indicate greater potency.

Compound	CA I (IC50 μg/mL)	CA II (IC50 μg/mL)	CA IX (IC50 μg/mL)	CA XII (IC50 μg/mL)	CA IX (Ki nM)	Reference
Acetazolamide (AAZ)	-	0.153 ± 0.01	0.105 ± 0.01	0.029 ± 0.001	-	[20]
SLC-0111	-	-	0.048 ± 0.006	0.096 ± 0.008	-	[20][24]
Pyr (SLC-0111 Analog)	20.29 ± 0.92	0.569 ± 0.03	0.399 ± 0.02	2.97 ± 0.17	-	[20]
Compound 1 (Benzofuran derivative)	-	-	-	-	7.1	[24]

Experimental Protocols

The discovery and characterization of novel CA inhibitors involve a series of well-defined experimental procedures.

General Workflow for CA Inhibitor Screening and Characterization



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Caption: A typical workflow for the discovery and development of CA inhibitors.

Methodology for Carbonic Anhydrase Inhibition Assay (Colorimetric)

A common method to assess the inhibitory activity of compounds against CA isoforms is a colorimetric assay based on the hydrolysis of p-nitrophenyl acetate (p-NPA).

Principle: Carbonic anhydrase catalyzes the hydrolysis of p-NPA to p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at a specific wavelength. The rate of this reaction is proportional to the enzyme activity. In the presence of an inhibitor, the rate of p-NPA hydrolysis decreases.

Materials:

- Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
- p-Nitrophenyl acetate (p-NPA) substrate
- Buffer solution (e.g., Tris-HCl)
- Test compounds (potential inhibitors)
- 96-well microplate
- Microplate reader

Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of the CA enzyme in the appropriate buffer.
 - Dissolve p-NPA in a suitable solvent (e.g., acetonitrile) to create a stock solution.
 - Prepare serial dilutions of the test compounds.
- Assay Protocol:
 - To each well of a 96-well plate, add a specific volume of the buffer.
 - Add a defined amount of the CA enzyme solution to each well, except for the blank controls.

- Add the test compounds at various concentrations to the respective wells. Incubate for a pre-determined time at room temperature to allow for inhibitor-enzyme binding.
- Initiate the reaction by adding the p-NPA substrate solution to all wells.
- Immediately measure the absorbance of the wells at a specific wavelength (e.g., 400 nm) over time using a microplate reader.
- Data Analysis:
 - Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the inhibitor.
 - Determine the percentage of inhibition for each concentration relative to the uninhibited control.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation (e.g., sigmoidal dose-response) to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion

The intellectual property landscape for carbonic anhydrase inhibitors is rich and continues to expand, driven by the pursuit of isoform-specific agents for various therapeutic areas. While the patents for early, broad-spectrum CAIs have expired, significant opportunities remain in the development of novel inhibitors targeting disease-relevant isoforms like CA IX in oncology. The ongoing clinical development of compounds such as SLC-0111 underscores the therapeutic potential of this approach. For researchers and drug developers, a thorough understanding of the existing patent landscape, coupled with robust experimental validation, is essential for navigating this competitive and promising field.

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References

- 1. Acetazolamide - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. EP0354881A1 - Acetazolamide-related compounds, process for their preparation, and pharmaceutical composition containing the same - Google Patents [patents.google.com]
- 4. WO2018138621A1 - Acetazolamide ophthalmic solution - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Advances in Anti-Cancer Drug Development Targeting Carbonic Anhydrase IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugpatentwatch.com [drugpatentwatch.com]
- 9. PROCESS FOR THE PREPARATION OF DORAOLZMIDE HYDROCHLORIDE - Patent 3523307 [data.epo.org]
- 10. CN111084758A - Dorzolamide hydrochloride eye drops and preparation method thereof - Google Patents [patents.google.com]
- 11. WO2019207380A1 - Ophthalmic compositions of brinzolamide - Google Patents [patents.google.com]
- 12. patents.justia.com [patents.justia.com]
- 13. WO2015147665A1 - Process for manufacturing brinzolamide ophthalmic suspension and eye drops formulation - Google Patents [patents.google.com]
- 14. EP0941094B1 - Process for manufacturing ophthalmic suspensions containing brinzolamide - Google Patents [patents.google.com]
- 15. US6214381B1 - Methazolamide composition and method of use - Google Patents [patents.google.com]
- 16. drugpatentwatch.com [drugpatentwatch.com]
- 17. US10493063B2 - Extended release methazolamide formulation - Google Patents [patents.google.com]
- 18. US20190076408A1 - Extended Release Methazolamide Formulation - Google Patents [patents.google.com]

- 19. Anticancer carbonic anhydrase inhibitors: a patent and literature update 2018-2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]
- 21. Signalchem LifeScience [signalchemlifesciences.com]
- 22. US11925696B2 - Carbonic anhydrase IX targeting agents and methods - Google Patents [patents.google.com]
- 23. Inhibitors of carbonic anhydrase IX - Patent 2240171 [data.epo.org]
- 24. Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
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